2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine
Overview
Description
The compound is a derivative of imidazo[4,5-b]pyridine, which is a type of heterocyclic aromatic organic compound . The imidazo[4,5-b]pyridine scaffold has been used in the development of various pharmaceuticals, including nonpeptidic angiotensin II receptor antagonists .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazo[4,5-b]pyridine core is a bicyclic structure containing nitrogen atoms, and the compound also contains a piperazine ring, which is a type of saturated heterocycle containing two nitrogen atoms .Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a key intermediate in the synthesis of potent angiotensin II antagonists, has been synthesized through innovative approaches for industrial-scale production. These syntheses involve conversion of specific precursors to yield the intermediate efficiently, highlighting its importance in developing angiotensin II receptor antagonists (Stucky, Roduit, & Schmidt, 1997).
Antituberculotic Activity
Research has synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, exploring their potential antituberculotic activity. This includes a range of compounds synthesized through various chemical reactions and tested for their effectiveness against tuberculosis (Bukowski & Janowiec, 1996).
Fluorescent Properties and Photophysical Studies
Studies have investigated the fluorescent properties of N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine and related compounds, providing insights into the mechanism of protic solvent-induced dual fluorescence. This research is significant for understanding the photophysical behavior of these compounds (Mishra et al., 2013).
Antimycobacterial Properties
Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing significant antimycobacterial activity. These compounds demonstrate potential as therapeutic agents against drug-sensitive and resistant strains of Mycobacterium tuberculosis (Lv et al., 2017).
Melatonin Receptor Ligands
A novel class of imidazo[1,2-a]pyridines has been synthesized, serving as melatonin receptor ligands. These compounds show promising affinities and selectivity for MT(1) and MT(2) melatonin receptors, indicating their potential in therapeutics (El Kazzouli et al., 2011).
Future Directions
The imidazo[4,5-b]pyridine scaffold is a promising area of research in medicinal chemistry, and derivatives of this compound could potentially have interesting biological activities. Future research could involve synthesizing this compound and testing its biological activity, as well as exploring other potential modifications to the imidazo[4,5-b]pyridine core .
properties
IUPAC Name |
2-ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5/c1-6-25-29-26-21(4)18-22(5)28-27(26)32(25)19-24-11-9-23(10-12-24)8-7-13-30-14-16-31(17-15-30)20(2)3/h7-12,18,20H,6,13-17,19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMIBPKKKLTAKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1CC3=CC=C(C=C3)C=CCN4CCN(CC4)C(C)C)N=C(C=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,7-dimethyl-3-[[4-[3-(4-propan-2-ylpiperazin-1-yl)prop-1-enyl]phenyl]methyl]imidazo[4,5-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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